Ethyl 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester is a complex organic compound with the molecular formula C15H28N2O3Si and a molecular weight of 312.48 . This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid ester group, and a tert-butyl dimethylsilyl (TBDMS) protecting group. It is used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group is introduced via esterification, where the pyrazole derivative reacts with an alcohol in the presence of an acid catalyst.
Attachment of the TBDMS Group: The TBDMS group is attached to the hydroxyl group of the pyrazole derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole or triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The TBDMS group can be selectively removed under mild acidic conditions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and yields.
Scientific Research Applications
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester can be compared with other similar compounds, such as:
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid propyl ester: This compound features a propyl ester group, which may influence its reactivity and biological activity.
The uniqueness of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-3-methyl-1h-pyrazole-5-carboxylic acid ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H28N2O3Si |
---|---|
Molecular Weight |
312.48 g/mol |
IUPAC Name |
ethyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H28N2O3Si/c1-8-19-14(18)13-11-12(2)16-17(13)9-10-20-21(6,7)15(3,4)5/h11H,8-10H2,1-7H3 |
InChI Key |
SIHKTESPORCBAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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